molecular formula C17H12Cl2N2O3 B3582643 3-Chloro-4-(4-chloroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione

3-Chloro-4-(4-chloroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione

Cat. No.: B3582643
M. Wt: 363.2 g/mol
InChI Key: CDTAJFLRSARJAQ-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-chloroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with chloro, anilino, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-chloroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions: The chloro and anilino groups are introduced through electrophilic aromatic substitution reactions.

    Methoxyphenyl Group Addition: The methoxyphenyl group is added via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-chloroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the chloro and anilino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines and alcohols.

Scientific Research Applications

3-Chloro-4-(4-chloroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-chloroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(4-fluoroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
  • 3-Chloro-4-(4-bromoanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
  • 3-Chloro-4-(4-methylanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione

Uniqueness

3-Chloro-4-(4-chloroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for targeted research and applications.

Properties

IUPAC Name

3-chloro-4-(4-chloroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c1-24-13-5-3-2-4-12(13)21-16(22)14(19)15(17(21)23)20-11-8-6-10(18)7-9-11/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTAJFLRSARJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-4-(4-chloroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
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3-Chloro-4-(4-chloroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
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3-Chloro-4-(4-chloroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
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3-Chloro-4-(4-chloroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
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3-Chloro-4-(4-chloroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
Reactant of Route 6
3-Chloro-4-(4-chloroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione

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